4-Bromo-2,3,6-trifluorophenol
Overview
Description
4-Bromo-2,3,6-trifluorophenol is a useful research compound. Its molecular formula is C6H2BrF3O and its molecular weight is 226.98 g/mol. The purity is usually 95%.
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Scientific Research Applications
Derivatization in Chromatography
4-Bromo-2,3,6-trifluorophenol is utilized in the derivatization of carboxylic acids for spectrophotometric detection in high-performance liquid chromatography. This application enhances the detection and analysis of various carboxylic acids, including mono-, di-, and tricarboxylic acids, as well as sterically hindered ones (Ingalls, Minkler, Hoppel, & Nordlander, 1984).
Organic Synthesis
The compound plays a role in organic synthesis, particularly in the regio- and chemoselective bromination of cyclopentenones. This process is crucial for the synthesis of bromo-substituted cyclopentenones, which are key synthons in organic synthesis and for the preparation of various useful substances (Shirinian et al., 2012).
Photocatalytic Reactions
In photocatalysis, this compound is employed in reactions involving N-aryl amino acids and bromo-trifluoropropene, leading to the synthesis of tetrahydroquinolines. This showcases its potential in photocatalytic applications for synthesizing complex organic compounds (Zeng, Li, Chen, & Zhou, 2022).
Fluorination Studies
The compound is used in studies exploring fluorination reactions, specifically in reactions with xenon difluoride. These studies contribute to the understanding of fluorination mechanisms and the synthesis of fluorinated organic compounds (Koudstaal & Olieman, 2010).
Synthesis of Trifluoromethylthiazoles
It serves in the synthesis of trifluoromethylthiazoles and their application in azo dye synthesis. This process demonstrates its utility in the field of dye chemistry and material science (Tanaka et al., 1991).
Aryne Route Synthesis
This compound is involved in the aryne route synthesis, particularly in the generation and manipulation of arynes, which are intermediates in organic synthesis. This application is significant in the development of novel synthetic methodologies (Schlosser & Castagnetti, 2001).
Applications in Polyimide Synthesis
The compound is used in the synthesis of polyimides from triphenylamine-based diamine monomers. This application is important in the field of polymer chemistry, particularly in the development of materials with specific thermal, optical, and electrical properties (Choi, Cho, & Yoon, 2010).
Organolithium Chemistry
Its derivatives are explored in organolithium chemistry, studying reactions like deprotonation and functionalization, contributing to the understanding of organolithium reagents and their applications (Tamborski & Soloski, 1967).
Fluorescent Azo Dyes
The compound aids in synthesizing fluorescent azobenzenes, which have applications in the visualization of living tissues, highlighting its role in biochemistry and materials science (Yoshino et al., 2010).
Steric Effects in Chemical Reactions
It is involved in studies examining steric effects in chemical reactions, particularly in the context of deprotonation and functionalization. This research contributes to the broader understanding of how steric hindrance influences chemical reactions (Schlosser et al., 2006).
Safety and Hazards
The safety data sheet for “4-Bromo-2,3,6-trifluorophenol” indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only in a well-ventilated area, avoid breathing dust/fumes, and wear protective clothing, gloves, and eye/face protection .
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antimicrobial properties , suggesting potential targets could be microbial cells or specific enzymes within these cells.
Mode of Action
Based on the properties of similar compounds, it may interact with its targets by disrupting essential biological processes, leading to the inhibition of microbial growth .
Biochemical Pathways
Similar compounds have been shown to interfere with various metabolic processes in microbial cells .
Result of Action
Based on the properties of similar compounds, it may lead to the inhibition of microbial growth .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2,3,6-trifluorophenol . Factors such as pH, temperature, and presence of other substances can affect its antimicrobial activity .
Properties
IUPAC Name |
4-bromo-2,3,6-trifluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHGAOPLTHSAQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479454 | |
Record name | Phenol, 4-bromo-2,3,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192446-70-1 | |
Record name | Phenol, 4-bromo-2,3,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.